6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile
Description
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile is a quinoline derivative characterized by a hydroxy group at position 6, a ketone at position 4, and a cyano group at position 2. This scaffold is of interest due to its structural versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-9-2-1-7(13)3-8(9)10(6)14/h1-3,5,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCUBSUSOXBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Overview
- Starting Material: N-(4-methoxyphenyl)-3-chloropropionamide
- Catalyst: Lewis acids such as aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), ferric chloride (FeCl₃), ferric bromide (FeBr₃), antimony pentafluoride (SbF₅), titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or boron trifluoride (BF₃).
- Solvent/Diluent: High boiling point solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or high boiling amines.
- Temperature: Elevated temperatures ranging from about 150°C to 220°C.
- Reaction Concentration: Highly concentrated reaction mixtures to increase reaction rate while maintaining fluidity.
Reaction Mechanism
- The process involves ring closure via an intramolecular Friedel-Crafts alkylation.
- Simultaneously, demethylation of the methoxy group occurs, resulting in the formation of the 6-hydroxy group on the quinoline ring.
- The reaction proceeds efficiently under Lewis acid catalysis, which activates the chloropropionamide for electrophilic aromatic substitution.
Example Experimental Procedure
| Step | Reagents and Conditions | Observations and Outcome |
|---|---|---|
| 1 | Mix 300 g (1.4 mol) of N-(4-methoxyphenyl)-3-chloropropionamide with 165 mL of N,N-dimethylacetamide (DMA) | Slightly cloudy colorless solution formed |
| 2 | Slowly add 760 g (4 equivalents) of trichloroaluminum (AlCl₃) over 2 hours, temperature rises to 140°C | Exothermic reaction, stirrable slurry formed |
| 3 | Stir and hold at 150-160°C for 2 hours | Reaction completion |
| 4 | Cool to ambient temperature, quench into water (5.5 L) with HCl gas trapping | Mixture color changes from gray to white upon addition of sodium borohydride (30 g) |
| 5 | Filter solids, wash with water, dry in vacuum oven at 60°C overnight | Yield: 212.8 g (92.9%) of 6-hydroxy-3,4-dihydroquinolinone with 99.2% purity (HPLC) |
This process produces the target compound in high yield and purity, suitable for further pharmaceutical synthesis without intermediate purification.
Alternative Cyclization via Gould-Jacobs Procedure and High-Temperature Cyclization
Another approach to quinoline derivatives related to 6-hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile involves:
- Starting from malonic acid diethyl ester derivatives.
- Cyclization at very high temperatures (~240-255°C) in high boiling solvents such as diphenyl ether.
- This method is generally used to prepare 4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters, which can be further modified.
Although this method is more relevant to carboxylic acid derivatives, it sets the foundation for further functionalization to nitrile groups and hydroxy substitution at position 6.
- N-alkylation steps using sodium hydride and alkyl bromides in anhydrous DMF can modify the quinoline nitrogen.
- Hydrolysis steps convert esters to acids, which can be further transformed to nitriles or amides.
Preparation of Quinoline-3-carbonitriles via Condensation and Cyclization
Processes for preparing substituted quinoline-3-carbonitriles, including 6-hydroxy derivatives, often involve:
- Condensation of substituted anilines (e.g., 3-fluoro-4-methoxyaniline) with ethyl (ethoxymethylene)cyanoacetate.
- Heating in solvents like toluene at 100-110°C for several hours.
- Subsequent cyclization by refluxing in high boiling solvents such as diphenyl ether or biphenyl.
- Purification by solvent partitioning and chromatography.
This method allows introduction of various substituents at positions 6 and 7 of the quinoline ring and can yield 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives after demethylation and further functional group manipulation.
Summary Table of Key Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Solvent | Temperature | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| Intramolecular Friedel-Crafts Alkylation | N-(4-methoxyphenyl)-3-chloropropionamide | AlCl₃ (3-5 eq), Lewis acids | DMSO, DMA, high boiling amides/amines | 150-220°C | ~93% yield, >99% purity | Fast reaction, high concentration, demethylation included |
| High-temperature cyclization (Gould-Jacobs) | Malonic acid diethyl ester derivatives | Reflux in diphenyl ether | Diphenyl ether | ~240-255°C | Moderate to good yields | Requires harsh conditions, precursor to further modifications |
| Condensation and cyclization for quinoline-3-carbonitriles | Substituted anilines + ethyl (ethoxymethylene)cyanoacetate | Heating, reflux in diphenyl ether/biphenyl | Toluene, diphenyl ether | 100-110°C (condensation), reflux (cyclization) | Variable yields | Allows substitution pattern diversity |
Research Findings and Analysis
- The intramolecular Friedel-Crafts alkylation method is the most efficient and reliable for preparing 6-hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile with high purity and yield.
- Use of Lewis acids such as aluminum chloride is critical for promoting the cyclization and demethylation steps.
- High boiling solvents like DMSO and DMA enable the reaction to proceed at elevated temperatures without solvent loss.
- The reaction benefits from high concentration of substrates, which accelerates the reaction rate while maintaining manageable viscosity.
- Post-reaction treatment with sodium borohydride helps in quenching and improving product purity.
- Alternative methods involving high-temperature cyclization or condensation routes are more complex and less direct but allow for structural modifications.
- Purification generally involves filtration, washing, and drying; intermediate purification steps are often unnecessary due to high product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinoline-6,4-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline-6,4-dione derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
The search results primarily discuss processes for preparing quinoline derivatives, their potential uses, and related compounds. However, they do not provide a detailed article specifically focused on the applications of "6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile" with comprehensive data tables and well-documented case studies. Based on the provided search results, here's what can be gathered:
Related Information
- Preparation of 7-Substituted-3-quinolinecarbonitriles: The patent discusses a process for preparing 7-substituted-3-quinolinecarbonitriles and intermediates, which may be useful in preparing 7-substituted-3-quinolinecarbonitriles and their salts .
- Intermediates: The process involves the preparation of 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile .
- Deprotection: Protecting groups like benzyl and isopropyl can be removed to yield the 6-hydroxy derivative. Benzyl protecting groups can be removed using trifluoroacetic acid, while isopropyl protecting groups can be removed using aluminum trichloride .
- Further Reactions: 4-halo-3-quinolinecarbonitriles can be deprotected to afford 6-hydroxyquinolines, which can then react with alcohols to form other quinoline derivatives .
- Potential applications: Some quinoline derivatives are protein tyrosine kinase inhibitors, useful in cancer treatment . Some are also positive allosteric modulators . Oxo-quinoline-3-carboxamide has been used as an immunomodulator .
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-6-hydroxy-4-oxo- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-Nitro Derivatives
- 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile (CAS: 919482-00-1): The nitro group at position 6 introduces strong electron-withdrawing effects, increasing reactivity in reduction or nucleophilic substitution reactions.
- 6-Nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile (CAS: 214470-35-6): Lacks the hydroxy group, resulting in lower polarity. The nitro group may enhance interactions with electron-deficient biological targets but reduces aqueous solubility .
6-Halo Derivatives
- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS: 872576-92-6): The iodo substituent increases molecular weight (238.17 g/mol) and introduces steric and electronic effects. Iodine's polarizability may improve binding to hydrophobic pockets in proteins but reduces solubility in polar solvents .
6-Trifluoromethyl Derivatives
- 4-Oxo-6-trifluoromethyl-1,4-dihydro-quinoline-3-carbonitrile (C₁₁H₅F₃N₂O): The CF₃ group is highly lipophilic and electron-withdrawing, enhancing membrane permeability. This contrasts with the hydroxy group’s polarity, making the trifluoromethyl analog more suited for targets requiring lipophilicity .
Substituent Variations at Position 1
- This modification reduces hydrogen-bonding capacity compared to the unmethylated parent compound .
Functional Group Modifications
- 7-Methoxy-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile: Methoxy (electron-donating) and nitro (electron-withdrawing) groups create a polarized electronic environment. The methoxy group may stabilize the quinoline ring via resonance, while the nitro group directs reactivity toward electrophilic substitution .
Biological Activity
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C10H6N2O2
- Molecular Weight: 182.17 g/mol
- CAS Number: 101748-59-0
Biological Activity Overview
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile exhibits various biological activities, including:
- Antiviral
- Antimicrobial
- Anticancer properties
Antiviral Activity
Research indicates that quinoline derivatives, including 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile, demonstrate significant antiviral effects. For instance, related compounds have been shown to inhibit HIV replication by targeting the reverse transcriptase enzyme, which is crucial for viral replication .
Case Study: HIV Inhibition
A study focusing on similar quinoline derivatives reported that compounds inhibited HIV replication in human primary cells with an effective concentration (EC50) of approximately 1.5 µM . This suggests that 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile may possess comparable efficacy.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism through which 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.
- Interaction with Nucleic Acids: It can bind to nucleic acids, disrupting the replication process of viruses and bacteria.
- Modulation of Immune Response: Some studies suggest that quinolines can enhance immune responses against infections.
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives based on the quinoline scaffold. For example:
- Synthesis of Derivatives: Researchers synthesized various derivatives of quinoline to enhance biological activity and reduce toxicity.
- Biological Evaluation: These derivatives were tested for their antibacterial and antiviral properties using standardized assays .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
